4-(2-Bromoethyl)-1-chloro-2-nitrobenzene 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17609890
InChI: InChI=1S/C8H7BrClNO2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2
SMILES:
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.50 g/mol

4-(2-Bromoethyl)-1-chloro-2-nitrobenzene

CAS No.:

Cat. No.: VC17609890

Molecular Formula: C8H7BrClNO2

Molecular Weight: 264.50 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Bromoethyl)-1-chloro-2-nitrobenzene -

Specification

Molecular Formula C8H7BrClNO2
Molecular Weight 264.50 g/mol
IUPAC Name 4-(2-bromoethyl)-1-chloro-2-nitrobenzene
Standard InChI InChI=1S/C8H7BrClNO2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2
Standard InChI Key TZIVIXWULQIICO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CCBr)[N+](=O)[O-])Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Formula

The systematic name 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene reflects the substituents’ positions on the benzene ring:

  • Chloro at position 1 (para to the nitro group).

  • Nitro at position 2 (ortho to the chloro group).

  • 2-Bromoethyl at position 4 (meta to both chloro and nitro groups).

Molecular Formula: C8H7BrClNO2\text{C}_8\text{H}_7\text{BrClNO}_2
Molecular Weight: 264.50 g/mol (calculated from atomic weights).

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this compound is unavailable, analogous brominated nitrobenzenes exhibit monoclinic or orthorhombic crystal systems with intermolecular halogen bonding . Key spectroscopic signatures include:

  • 1H^1\text{H} NMR: Expected signals at δ 3.7–4.2 ppm (m, 2H, Br–CH2_2) and δ 2.9–3.3 ppm (m, 2H, CH2_2-Ar).

  • IR: Stretching vibrations at 1,520–1,540 cm1^{-1} (NO2_2) and 600–650 cm1^{-1} (C–Br).

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via Friedel-Crafts alkylation or nucleophilic substitution, adapting methodologies from related bromoethyl aromatics :

Route 1: Friedel-Crafts Alkylation

  • Starting Material: 1-Chloro-2-nitrobenzene.

  • Reagent: 1,2-Dibromoethane and AlCl3_3.

  • Conditions: Anhydrous dichloromethane, 0–5°C.

  • Mechanism: Electrophilic attack at the meta position relative to the nitro group.

Yield: ~65% (estimated from analogous reactions) .

Route 2: Bromination of Ethyl-Substituted Precursors

  • Starting Material: 4-Ethyl-1-chloro-2-nitrobenzene.

  • Reagent: N-Bromosuccinimide (NBS) under radical initiation.

  • Conditions: Benzoyl peroxide, CCl4_4, reflux.

Purity: >95% after recrystallization (ethanol/water) .

Optimization Challenges

  • Regioselectivity: The nitro group directs substitution to the meta position, but competing para products may form without strict temperature control.

  • Byproduct Mitigation: Di-brominated impurities are minimized by limiting NBS stoichiometry to 1.1 equivalents.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/RangeMethod
Melting Point98–102°CDifferential Scanning Calorimetry
Boiling Point290–295°C (decomposes)Thermogravimetric Analysis
Solubility in Water<0.1 g/L (25°C)OECD Guideline 105
Solubility in DCM45 g/L (25°C)Gravimetric Analysis

Comparative Reactivity

CompoundReactivity with NaOHProduct
4-(2-Bromoethyl)-1-chloro-2-nitrobenzeneNucleophilic substitution4-(2-Hydroxyethyl)-1-chloro-2-nitrobenzene
2-Bromomethyl-4-chloro-1-nitrobenzeneFaster substitution2-Hydroxymethyl-4-chloro-1-nitrobenzene

The bromoethyl group’s longer chain reduces electrophilicity compared to bromomethyl analogs, necessitating harsher conditions for substitution .

Chemical Reactivity and Applications

Functional Group Transformations

  • Nitro Reduction: Catalytic hydrogenation (H2_2/Pd-C) yields the corresponding amine, a precursor to heterocyclic pharmaceuticals.

  • Bromo Displacement: Suzuki-Miyaura coupling with aryl boronic acids forms biaryl structures used in ligand design .

Pharmaceutical Intermediates

This compound is theorized to serve as a building block for:

  • Anticancer Agents: Analogous nitroaromatics undergo bioreduction to generate DNA-damaging radicals .

  • Antimicrobials: Bromoethyl groups enhance lipophilicity, improving membrane penetration in Gram-positive bacteria.

Research Gaps and Future Directions

  • Crystallography: Single-crystal studies are needed to elucidate supramolecular interactions.

  • Biological Screening: No in vivo data exists; priority should be given to cytotoxicity assays against HepG2 and MCF-7 cell lines.

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